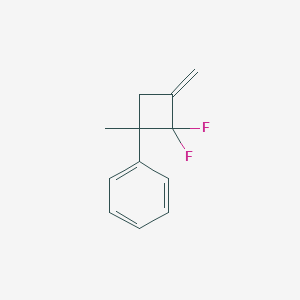
(2,2-Difluoro-1-methyl-3-methylidenecyclobutyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,2-Difluoro-1-methyl-3-methylidenecyclobutyl)benzene is an organic compound featuring a benzene ring substituted with a cyclobutyl group that contains two fluorine atoms and a methylidene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Difluoro-1-methyl-3-methylidenecyclobutyl)benzene can be achieved through several methods. One common approach involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, such as Friedel–Crafts alkylation, where an alkyl halide reacts with benzene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) . This method is favored for its efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(2,2-Difluoro-1-methyl-3-methylidenecyclobutyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, are common for this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with bromine (Br2) in the presence of iron (Fe) catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration yields nitro derivatives, while halogenation produces halogenated benzene derivatives .
Applications De Recherche Scientifique
(2,2-Difluoro-1-methyl-3-methylidenecyclobutyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Mécanisme D'action
The mechanism of action of (2,2-Difluoro-1-methyl-3-methylidenecyclobutyl)benzene involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules. The presence of fluorine atoms enhances its stability and reactivity, making it a valuable compound in synthetic chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2,2-Difluoro-1-methylcyclobutyl)benzene: Lacks the methylidene group, resulting in different reactivity and properties.
(2,2-Difluoro-3-methylidenecyclobutyl)benzene: Similar structure but with variations in the position of substituents, affecting its chemical behavior.
(2,2-Difluorocyclobutyl)benzene: Simplified structure without methyl or methylidene groups, leading to distinct reactivity patterns.
Uniqueness
(2,2-Difluoro-1-methyl-3-methylidenecyclobutyl)benzene stands out due to its unique combination of substituents, which impart specific chemical properties and reactivity. The presence of both fluorine atoms and a methylidene group enhances its stability and potential for diverse applications in research and industry .
Propriétés
Numéro CAS |
112778-28-6 |
|---|---|
Formule moléculaire |
C12H12F2 |
Poids moléculaire |
194.22 g/mol |
Nom IUPAC |
(2,2-difluoro-1-methyl-3-methylidenecyclobutyl)benzene |
InChI |
InChI=1S/C12H12F2/c1-9-8-11(2,12(9,13)14)10-6-4-3-5-7-10/h3-7H,1,8H2,2H3 |
Clé InChI |
LLWMJAMQYVFUHY-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=C)C1(F)F)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


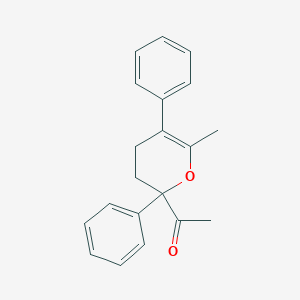
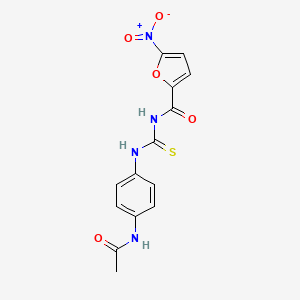
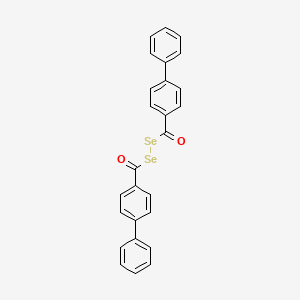
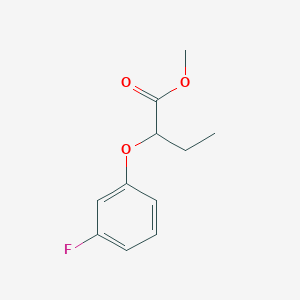
![(7-Bromobicyclo[4.1.0]heptan-7-yl)(phenyl)methanone](/img/structure/B14306471.png)
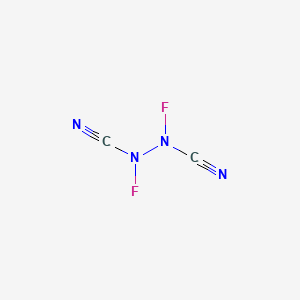
![4-Bromo-6-(1-methylbenzo[f]quinolin-3(4H)-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14306489.png)
![3-Ethyl-1-[(4-methoxyphenyl)methyl]azetidin-2-one](/img/structure/B14306491.png)
![2-(Hydroxyimino)-6-[2-(3-nitrophenyl)hydrazinylidene]-4-nitrosocyclohex-4-ene-1,3-dione](/img/structure/B14306500.png)

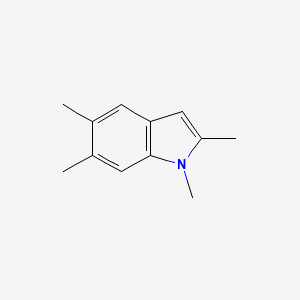
![(4-Bromophenyl)-[2-[(4-bromophenyl)diazenyl]-1,2-diphenylethenyl]diazene](/img/structure/B14306525.png)
![{[2-(Benzenesulfonyl)-2-fluoroethyl]sulfanyl}benzene](/img/structure/B14306532.png)

